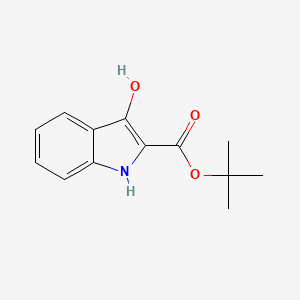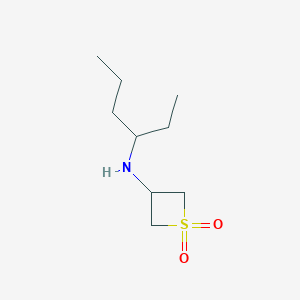
3-(Hexan-3-ylamino)thietane1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexan-3-ylamino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 3-(Hexan-3-ylamino)thietane 1,1-dioxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexan-3-ylamino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium phenolate or thiophenolate can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various substituted thietane derivatives .
Applications De Recherche Scientifique
3-(Hexan-3-ylamino)thietane 1,1-dioxide has several scientific research applications, including:
Pharmaceuticals: The compound has shown potential antidepressant activity in preclinical studies. It has been tested in tail-suspension and forced-swim tests, demonstrating efficacy comparable to imipramine.
Materials Science: Thietane derivatives are being explored for their potential use in the development of new materials with unique properties.
Biological Studies: The compound can be used as a tool to study various biological processes and pathways due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3-(Hexan-3-ylamino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit antidepressant activity by modulating neurotransmitter levels in the brain . It likely interacts with receptors and enzymes involved in the regulation of mood and behavior, although the exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aryloxythietane-1,1-dioxides: These compounds are synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates.
3-Phenylsulfanylthietane-1,1-dioxides: These are synthesized using sodium thiophenolate.
Uniqueness
3-(Hexan-3-ylamino)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential antidepressant activity and low toxicity profile make it a promising candidate for further research and development in the pharmaceutical industry .
Propriétés
Formule moléculaire |
C9H19NO2S |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
N-hexan-3-yl-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H19NO2S/c1-3-5-8(4-2)10-9-6-13(11,12)7-9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
QBRASCHLVGGAMY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)NC1CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13024346.png)
![[(1S)-1-[(3aR,6R,6aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl] benzoate](/img/structure/B13024356.png)
![Methyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B13024361.png)
![2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B13024365.png)

![6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13024373.png)

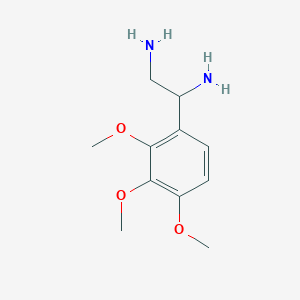
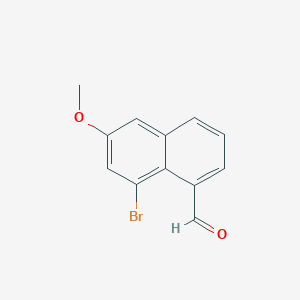
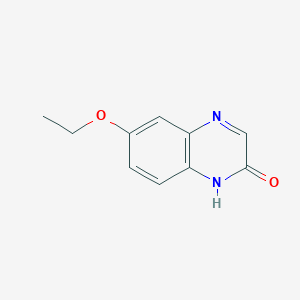

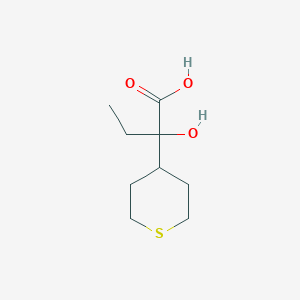
![6-Chloro-3-fluoroimidazo[1,2-b]pyridazine](/img/structure/B13024406.png)
